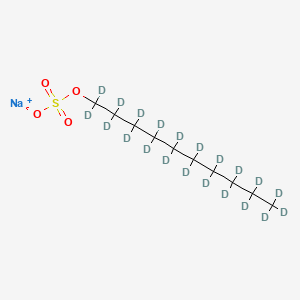

Sodium n-Decyl-d21 Sulfate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sodium n-Decyl-d21 Sulfate is an isotopically labeled compound, specifically deuterated, which means that the hydrogen atoms in the molecule are replaced with deuterium. This compound is primarily used in scientific research due to its unique properties that allow for detailed studies in various fields, including chemistry, biology, and environmental science.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Natrium-n-Decyl-d21-Sulfat umfasst die Deuterierung von Decanol, gefolgt von dessen Sulfonierung. Der Prozess beginnt typischerweise mit der Herstellung von n-Decanol-d21, das dann mit Schwefeltrioxid oder Chlorsulfonsäure umgesetzt wird, um den entsprechenden Sulfatester zu erhalten. Der letzte Schritt beinhaltet die Neutralisierung des Esters mit Natriumhydroxid, um Natrium-n-Decyl-d21-Sulfat zu erhalten .

Industrielle Produktionsmethoden: In industrieller Umgebung folgt die Produktion von Natrium-n-Decyl-d21-Sulfat einem ähnlichen Weg, jedoch in größerem Maßstab. Der Prozess beinhaltet kontinuierliche Durchflussreaktoren, um eine gleichbleibende Qualität und Ausbeute sicherzustellen. Die Verwendung fortschrittlicher Reinigungsverfahren, wie Destillation und Kristallisation, gewährleistet die Entfernung von Verunreinigungen und die Produktion von hochreinem Natrium-n-Decyl-d21-Sulfat .

Analyse Chemischer Reaktionen

Reaktionstypen: Natrium-n-Decyl-d21-Sulfat unterliegt hauptsächlich Reaktionen, die typisch für Sulfate sind, einschließlich Hydrolyse-, Oxidations- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen:

Hydrolyse: In Gegenwart von Wasser kann Natrium-n-Decyl-d21-Sulfat hydrolysieren, um Decanol-d21 und Schwefelsäure zu erzeugen.

Oxidation: Starke Oxidationsmittel, wie Kaliumpermanganat, können die Decylkette oxidieren, was zur Bildung von Decansäurederivaten führt.

Substitution: Nukleophile Substitutionsreaktionen können auftreten, bei denen die Sulfatgruppe durch andere Nukleophile, wie Halogenide, ersetzt wird.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Decanol-d21, Decansäurederivate und verschiedene substituierte Decylverbindungen .

Wissenschaftliche Forschungsanwendungen

Natrium-n-Decyl-d21-Sulfat wird aufgrund seiner einzigartigen isotopen Markierung in der wissenschaftlichen Forschung weit verbreitet eingesetzt. Einige seiner Anwendungen umfassen:

Chemie: Wird als Referenzverbindung in der Kernmagnetresonanz (NMR)-Spektroskopie verwendet, um Molekülstrukturen und Reaktionsmechanismen zu untersuchen.

Biologie: Wird in Studien zu Membranproteinen und Lipidwechselwirkungen aufgrund seiner tensidischen Eigenschaften eingesetzt.

Medizin: Wird in der Forschung zur Wirkstoffabgabe eingesetzt, um die Wechselwirkungen zwischen Tensiden und pharmazeutischen Verbindungen zu verstehen.

Industrie: Wird bei der Formulierung von Detergenzien und Emulgatoren sowie in Umweltstudien eingesetzt, um das Schicksal von Schadstoffen zu verfolgen

5. Wirkmechanismus

Der Wirkmechanismus von Natrium-n-Decyl-d21-Sulfat beinhaltet seine tensidischen Eigenschaften, die es ihm ermöglichen, mit Lipidmembranen und Proteinen zu interagieren. Die Verbindung kann Lipiddoppelschichten stören, was zur Solubilisierung von Membranproteinen führt. Diese Eigenschaft ist besonders nützlich in der biochemischen und pharmazeutischen Forschung, wo sie bei der Extraktion und Analyse von membrangebundenen Proteinen hilft .

Ähnliche Verbindungen:

- Natriumdodecylsulfat

- Natriumdecylsulfonat

- Natriumlaurylsulfat

Vergleich: Natrium-n-Decyl-d21-Sulfat ist aufgrund seiner Deuteriummarkierung einzigartig, was es besonders nützlich in der NMR-Spektroskopie und anderen isotopen Studien macht. Im Vergleich zu Natriumdodecylsulfat und Natriumlaurylsulfat bietet Natrium-n-Decyl-d21-Sulfat eine verbesserte Stabilität und Spezifität in isotopen Markierungsstudien. Natriumdecylsulfonat ist zwar in der Struktur ähnlich, bietet jedoch nicht den gleichen Grad an isotopen Anreicherung und wird in detaillierten molekularen Studien seltener eingesetzt .

Wirkmechanismus

The mechanism of action of Sodium n-Decyl-d21 Sulfate involves its surfactant properties, which allow it to interact with lipid membranes and proteins. The compound can disrupt lipid bilayers, leading to the solubilization of membrane proteins. This property is particularly useful in biochemical and pharmaceutical research, where it aids in the extraction and analysis of membrane-bound proteins .

Vergleich Mit ähnlichen Verbindungen

- Sodium dodecyl sulfate

- Sodium decyl sulfonate

- Sodium lauryl sulfate

Comparison: Sodium n-Decyl-d21 Sulfate is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and other isotopic studies. Compared to Sodium dodecyl sulfate and Sodium lauryl sulfate, this compound offers enhanced stability and specificity in isotopic labeling studies. Sodium decyl sulfonate, while similar in structure, does not provide the same level of isotopic enrichment and is less commonly used in detailed molecular studies .

Eigenschaften

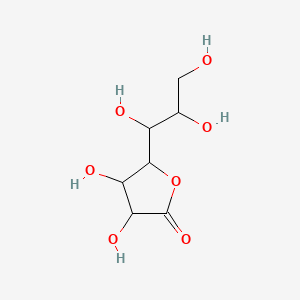

Molekularformel |

C10H21NaO4S |

|---|---|

Molekulargewicht |

281.46 g/mol |

IUPAC-Name |

sodium;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosadeuteriodecyl sulfate |

InChI |

InChI=1S/C10H22O4S.Na/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;/h2-10H2,1H3,(H,11,12,13);/q;+1/p-1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2; |

InChI-Schlüssel |

XZTJQQLJJCXOLP-WGFLCCPBSA-M |

Isomerische SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OS(=O)(=O)[O-].[Na+] |

Kanonische SMILES |

CCCCCCCCCCOS(=O)(=O)[O-].[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2H-1-Benzopyran-2-one, 7-[(3,3-dimethyloxiranyl)methoxy]-6-methoxy-](/img/structure/B12303243.png)

![3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine;hydrochloride](/img/structure/B12303246.png)

![(2S)-2-{[1-(2,1,3-Benzothiadiazole-4-sulfonyl)piperidin-4-YL]formamido}-4-(methylsulfanyl)butanoic acid](/img/structure/B12303259.png)

![2-[[14-Hydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6-[4-hydroxy-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxane-3,4,5-triol](/img/structure/B12303277.png)

![1-[(4-Fluoro-3-methyl-5-oxopyrrolidin-2-yl)methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12303301.png)

![4-[(S)-2-[(S)-2-(Boc-amino)-3-methylbutanamido]propanamido]benzyl (4-Nitrophenyl) Carbonate](/img/structure/B12303308.png)

![rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline, cis](/img/structure/B12303330.png)

![3,3,3-trifluoro-N-[4-[[3-(2-methylmorpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide](/img/structure/B12303335.png)